3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

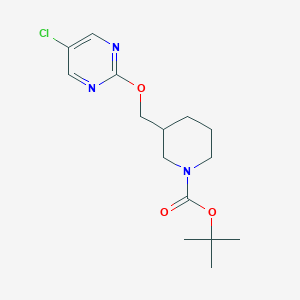

Chemical Structure: The compound features a piperidine ring (6-membered nitrogen-containing heterocycle) with a tert-butyl carbamate group at the 1-position and a 5-chloropyrimidin-2-yloxymethyl substituent at the 3-position.

Key Properties:

Properties

IUPAC Name |

tert-butyl 3-[(5-chloropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-6-4-5-11(9-19)10-21-13-17-7-12(16)8-18-13/h7-8,11H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWLABQYAQEGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 5-chloro-2-hydroxymethylpyrimidine with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The industrial production process may also incorporate purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted pyrimidine derivatives .

Scientific Research Applications

3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: The compound is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Halogen Variations

Key Differences :

Analogs with Heterocyclic Ring Modifications

Key Differences :

Analogs with Substituent Position and Functional Group Variations

Biological Activity

3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, with the molecular formula C15H22ClN3O3 and a molecular weight of approximately 327.81 g/mol, is a compound that incorporates a piperidine ring and a chloro-substituted pyrimidine moiety. The presence of the tert-butyl ester group enhances its lipophilicity, which may influence its biological activity and solubility properties .

Structural Characteristics

The compound features several notable structural elements:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and potential interactions with biological targets.

- Chloro-substituted Pyrimidine Moiety : This functional group may enhance the compound's pharmacological properties.

- Tert-butyl Ester Group : Increases lipophilicity, potentially improving membrane permeability.

Biological Activity

Preliminary studies suggest that compounds similar to this compound may exhibit various biological activities. These include:

- Antiviral Activity : Similar compounds have shown promise as inhibitors of viral enzymes, particularly neuraminidase, which is crucial for the replication of viruses such as influenza .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially offering therapeutic benefits in conditions like cancer and infectious diseases .

- Binding Affinity Studies : Initial data indicate potential interactions with various biological targets, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Neuraminidase Inhibition

In a study evaluating novel neuraminidase inhibitors, compounds structurally related to this compound were tested for their ability to inhibit viral replication. The study highlighted the importance of specific functional groups in enhancing binding affinity to neuraminidase, suggesting that modifications to the pyrimidine moiety could lead to improved inhibitors .

Anticancer Activity

Research on similar piperidine derivatives has indicated potential anticancer properties. For instance, compounds that mimic the structure of transition states in enzyme-catalyzed reactions have been shown to exhibit potent inhibition against various cancer cell lines. The mechanism involves binding to active sites of enzymes critical for tumor growth and proliferation .

Comparative Analysis with Related Compounds

A comparative analysis of structural analogs reveals how slight modifications can lead to significant differences in biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | Similar piperidine structure but different substituents | Potentially different biological activity due to structural variation |

| 3-(5-Methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | Contains a methyl group instead of chlorine | May exhibit different solubility and reactivity characteristics |

| 2-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | Variation in positioning of substituents on the piperidine ring | Could influence pharmacokinetics and pharmacodynamics |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may act as a competitive inhibitor by binding to the active site of target enzymes, thereby blocking substrate access.

- Receptor Modulation : It could also interact with receptors involved in signaling pathways, modulating their activity and leading to downstream effects relevant to disease treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester?

- Methodology : The synthesis typically involves coupling a pyrimidine derivative with a tert-butyl-protected piperidine scaffold. For example:

Step 1 : Introduce the 5-chloropyrimidin-2-yloxy moiety via nucleophilic substitution under inert conditions (e.g., using palladium catalysts for cross-coupling reactions) .

Step 2 : Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent like THF or DMF .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers ensure purity and characterize this compound post-synthesis?

- Analytical Techniques :

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities. Commercial batches report ≥95% purity, requiring rigorous quality control .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify tert-butyl (δ ~1.4 ppm), pyrimidine (δ ~8.5 ppm), and piperidine (δ ~3.0–4.0 ppm) signals .

- HRMS : Confirm molecular weight (calc. for C₁₅H₂₂ClN₃O₃: 327.81 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Case Study : A study reports solubility as 3.5 × 10⁻⁵ g/L in water at 25°C (calculated via ACD/Labs software) , while another may claim higher solubility in DMSO.

- Resolution Strategy :

- Experimental Validation : Perform shake-flask experiments with UV-Vis quantification.

- Parameter Checks : Confirm solvent polarity, temperature, and pH. For DMSO, verify purity (e.g., hygroscopicity impacts solubility).

- Theoretical Validation : Compare computational predictions (e.g., COSMO-RS) with experimental data .

Q. What mechanistic insights explain the reactivity of the 5-chloropyrimidine moiety in cross-coupling reactions?

- Mechanistic Analysis :

- The chlorine atom at the 5-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos facilitate C–N or C–C bond formation .

- Kinetic Studies : Monitor activation energy via Arrhenius plots under varying temperatures (40–100°C) to optimize coupling efficiency .

Q. How does steric hindrance from the tert-butyl group influence the compound’s stability under acidic/basic conditions?

- Stability Testing :

- Acidic Conditions : The Boc group is labile in HCl/MeOH (e.g., 4M HCl in dioxane removes Boc at 0°C). Monitor degradation via TLC .

- Basic Conditions : Stability in NaOH (0.1–1M) depends on electron-withdrawing effects of the pyrimidine ring. Conduct accelerated stability studies (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.